6-(2-Phenylethyl)pyridin-2(1h)-one
Description
6-(2-Phenylethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a phenethyl substituent at the 6-position of the pyridin-2(1H)-one core. Notably, this compound is commercially available, with six suppliers identified globally , underscoring its relevance in medicinal chemistry research.
Properties
CAS No. |
16097-09-9 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-(2-phenylethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-7-12(14-13)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,15) |
InChI Key |
QVVAFORPCRLXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 6-(4-nitrophenyl) derivatives) correlate with antimicrobial efficacy, achieving MIC values <10 µg/mL against Staphylococcus aureus .
- Hydroxyl groups (e.g., 4-hydroxy-6-methyl derivative) are critical for hydrogen bonding in HIV-1 reverse transcriptase inhibition, as demonstrated in molecular docking studies .
Key Observations :
Table 3: Pharmacological and Toxicity Data
Key Observations :
- 6-(Methylamino)pyridin-2(1H)-one exhibits acute oral toxicity (Category 4) and requires careful handling due to skin/eye irritation risks .
- Fluorinated pyridinones (e.g., 4p) show promising analgesic activity but higher toxicity (LD₅₀: 150 mg/kg) .
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